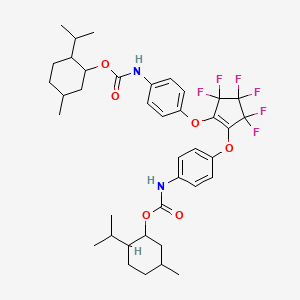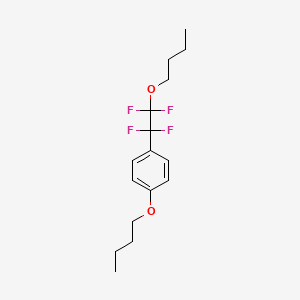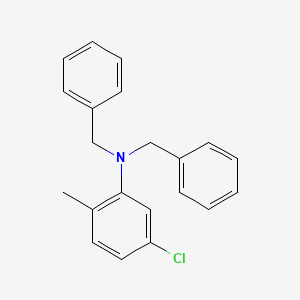![molecular formula C26H30F4O2 B6311933 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane CAS No. 1357624-94-2](/img/structure/B6311933.png)
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane (also known as HFC-134a) is a fluorocarbon compound that is used in a variety of applications, including as a refrigerant, aerosol propellant, and fire extinguishing agent. It is a non-toxic, non-flammable, and non-ozone depleting substance that is considered to be an environmentally friendly alternative to other compounds such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
Aplicaciones Científicas De Investigación
HFC-134a has a wide range of scientific applications, including in the fields of analytical chemistry, biochemistry, and pharmacology. It has been used for the extraction and separation of organic compounds, as a solvent for the synthesis of pharmaceuticals, and as a cryoprotectant for the preservation of biological samples. It has also been used as a propellant for aerosol products, and as a refrigerant in cooling systems.
Mecanismo De Acción
The mechanism of action of HFC-134a is based on its ability to act as a solvent for organic compounds. It has a low boiling point (–26.3 °C) and a low viscosity, which allows it to penetrate into the structure of organic molecules and dissolve them. This allows it to be used for the extraction and separation of organic compounds, as well as for the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
HFC-134a is generally considered to be non-toxic, non-flammable, and non-ozone depleting. It does not have any known adverse effects on human health or the environment. However, studies have shown that exposure to high concentrations of HFC-134a can cause irritation of the eyes, nose, and throat, as well as headaches and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using HFC-134a in laboratory experiments are its low boiling point, low viscosity, and non-toxic, non-flammable, and non-ozone depleting properties. These properties make it an ideal solvent for organic compounds, as well as for the synthesis of pharmaceuticals. However, it is important to note that HFC-134a is flammable at high concentrations, and should therefore be handled with caution.
Direcciones Futuras
The potential future directions for HFC-134a include further research into its potential applications in the fields of analytical chemistry, biochemistry, and pharmacology. Additionally, further research into the safety and environmental impacts of using HFC-134a could lead to its use in a wider range of applications. Other potential future directions include the development of new synthesis methods for HFC-134a, as well as the development of new uses for the compound. Finally, further research into the properties of HFC-134a could lead to its use in new technologies, such as in the development of more efficient cooling systems.
Métodos De Síntesis
HFC-134a is synthesized from 1,1,1,2-tetrafluoroethane (HFC-134) via a two-step reaction sequence. In the first step, HFC-134 is reacted with 4-chlorobenzoyl chloride to form 4-chlorobenzoyloxy-1,1,1,2-tetrafluoroethane. In the second step, this intermediate compound is reacted with cyclohexanol to form HFC-134a. This method of synthesis is considered to be cost-effective and efficient, and is the most commonly used method of synthesizing HFC-134a.
Propiedades
IUPAC Name |
1-cyclohexyloxy-4-[2-(4-cyclohexyloxyphenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h11-18,21-22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLEFCORXRJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4CCCCC4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

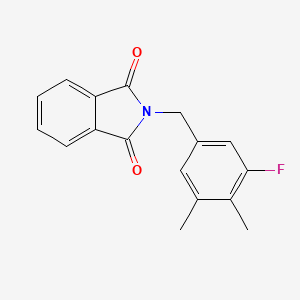

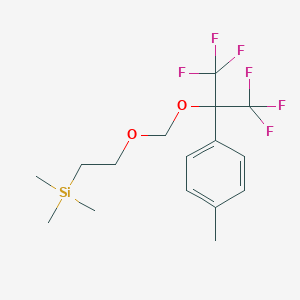


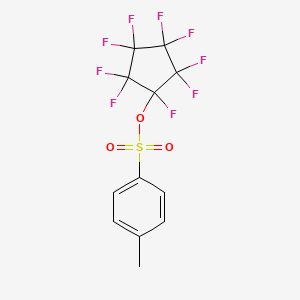
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)
